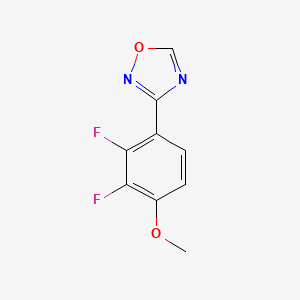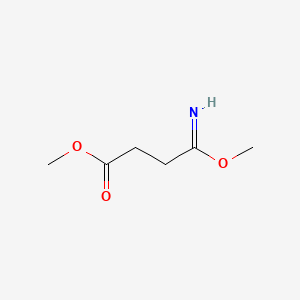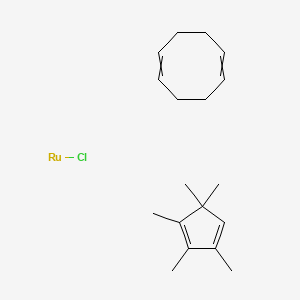
1,2,3,5,5-Pentamethylcyclopenta-1,3-diene; 1,5-cyclooctadiene; chlororuthenium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloro(1,5-cyclooctadiene)(pentamethylcyclopentadienyl)ruthenium: is an organometallic compound with the molecular formula C18H27ClRu . It is a homogeneous catalyst widely used in the formation of carbon-carbon and carbon-heteroatom bonds. This compound is known for its stability and versatility in various catalytic processes, making it a valuable reagent in both academic and industrial research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Chloro(1,5-cyclooctadiene)(pentamethylcyclopentadienyl)ruthenium typically involves the reaction of pentamethylcyclopentadienylruthenium dichloride dimer with 1,5-cyclooctadiene in an etheral solvent. The reaction proceeds as follows:
0.25[Cp*RuCl]4+1,5-cyclooctadiene→Cp*RuCl(1,5-cyclooctadiene)
This reaction is carried out under controlled conditions to ensure the formation of the desired mononuclear complex .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents, along with stringent control of reaction conditions to achieve high yields and purity. The product is then purified through crystallization or other suitable methods .
Chemical Reactions Analysis
Types of Reactions: Chloro(1,5-cyclooctadiene)(pentamethylcyclopentadienyl)ruthenium undergoes various types of reactions, including:
Cyclotrimerization: It catalyzes the cyclotrimerization of alkynylboronates, propargyl alcohols, and terminal alkynes to form arylboronates.
C-C Coupling: It facilitates the coupling of norbornenes and norbornadiene with alkynes to form [2 + 2] cycloadducts.
Addition Reactions: It catalyzes the addition of organic disulfides to alkenes, leading to vicinal dithioethers.
Common Reagents and Conditions: The common reagents used in these reactions include alkynylboronates , propargyl alcohols , terminal alkynes , norbornenes , norbornadiene , organic disulfides , and alkenes . The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures, in the presence of suitable solvents .
Major Products: The major products formed from these reactions include arylboronates , cycloadducts , racemized secondary alcohols , and vicinal dithioethers .
Scientific Research Applications
Chemistry: In chemistry, Chloro(1,5-cyclooctadiene)(pentamethylcyclopentadienyl)ruthenium is used as a catalyst for various organic transformations, including cyclotrimerization, C-C coupling, and addition reactions. It is also employed in the synthesis of new organoruthenium complexes with phosphorus-based ligands .
Biology and Medicine: Its catalytic properties can be harnessed for the development of new pharmaceuticals and biologically active molecules .
Industry: In the industrial sector, this compound is used in the production of fine chemicals, pharmaceuticals, and advanced materials. Its ability to catalyze a wide range of reactions makes it a valuable tool in industrial processes .
Mechanism of Action
The mechanism by which Chloro(1,5-cyclooctadiene)(pentamethylcyclopentadienyl)ruthenium exerts its catalytic effects involves the activation of substrates through coordination to the ruthenium center. The pentamethylcyclopentadienyl and 1,5-cyclooctadiene ligands stabilize the ruthenium center, allowing it to facilitate various transformations. The molecular targets and pathways involved depend on the specific reaction being catalyzed .
Comparison with Similar Compounds
- Dichloro(1,5-cyclooctadiene)ruthenium(II)
- Pentamethylcyclopentadienylbis(triphenylphosphine)ruthenium(II) chloride
- Dichloro(pentamethylcyclopentadienyl)ruthenium(III) polymer
- Pentamethylcyclopentadienyltris(acetonitrile)ruthenium(II) hexafluorophosphate
Uniqueness: Chloro(1,5-cyclooctadiene)(pentamethylcyclopentadienyl)ruthenium is unique due to its combination of pentamethylcyclopentadienyl and 1,5-cyclooctadiene ligands, which provide exceptional stability and reactivity. This combination allows it to catalyze a wide range of reactions with high efficiency and selectivity, making it a versatile and valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C18H28ClRu |
|---|---|
Molecular Weight |
380.9 g/mol |
IUPAC Name |
chlororuthenium;cycloocta-1,5-diene;1,2,3,5,5-pentamethylcyclopenta-1,3-diene |
InChI |
InChI=1S/C10H16.C8H12.ClH.Ru/c1-7-6-10(4,5)9(3)8(7)2;1-2-4-6-8-7-5-3-1;;/h6H,1-5H3;1-2,7-8H,3-6H2;1H;/q;;;+1/p-1 |
InChI Key |
JBVMVFXUVNUNNG-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(C(=C1C)C)(C)C.C1CC=CCCC=C1.Cl[Ru] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


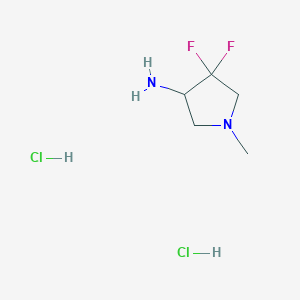
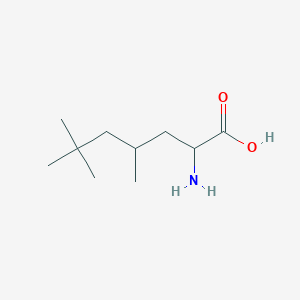
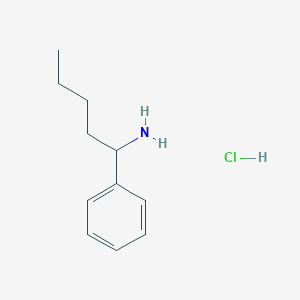
![4,4,5,5-tetramethyl-2-[(1E)-oct-1-en-1-yl]-1,3,2-dioxaborolane](/img/structure/B12441146.png)
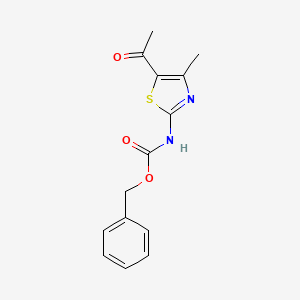
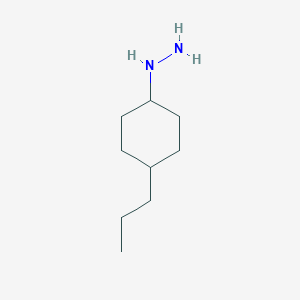

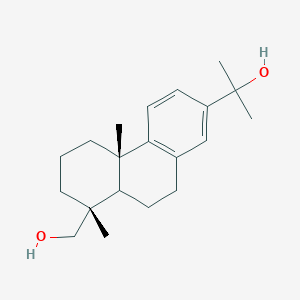
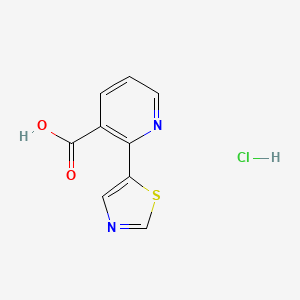

![4-{2-amino-5-cyano-7H-pyrrolo[2,3-d]pyrimidin-4-yl}benzene-1-sulfonamide](/img/structure/B12441178.png)

